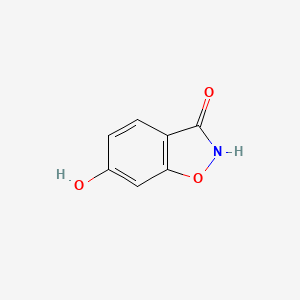
Annomontine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Annomontine is an alkaloid that is beta-carboline substituted at position C-1 by a 2-aminopyrimidin-4-yl moiety. An antiparasitic agent found in Annona montana and Annona foteida. It has a role as a metabolite and an antiparasitic agent. It is an alkaloid, a member of beta-carbolines and an aminopyrimidine. It derives from a beta-carboline and a pyrimidin-2-amine.
Wissenschaftliche Forschungsanwendungen
Anxiolytic-Like Effects
Annomontine, a pyrimidine-β-carboline alkaloid isolated from Annona purpurea, has demonstrated anxiolytic-like effects. In a study using mice, this compound increased the time spent in open arms of an elevated plus-maze, indicative of reduced anxiety. These effects were blocked by flumazenil, suggesting mediation at the benzodiazepine binding site on the GABA(A) receptor (Rejón-Orantes et al., 2011).
Antileishmanial Activity
This compound exhibits antileishmanial activity. A study identified this compound from Annona foetida and found it effective against Leishmania braziliensis. This research underscores this compound's potential in treating leishmaniasis, a parasitic disease (Costa et al., 2006).
Anti-Cancer Activity
This compound has been studied for its anti-cancer properties. A comprehensive analysis using DFT and molecular docking studies showed that this compound exhibits significant binding free energies with DNA Topoisomerase II-DNA complex, suggesting potential as an anti-cancer agent. In vitro assays revealed notable antitumor activity against human hepatocellular carcinoma cell line HepG2 (Costa et al., 2018).
Chemotaxonomic Significance
This compound's discovery and classification have provided important chemotaxonomic insights for the Annona genus. Its unique structure as a pyrimidine-β-carboline alkaloid adds to the botanical understanding of this plant family (Leboeuf et al., 1982).
Antifungal Activity
Research on Annona purpurea, which produces this compound, highlighted its potential in controlling phytopathogens. The study observed variations in alkaloid content, including this compound, and found a strong inhibitory effect against phytopathogenic fungi, particularly during the dry season (de-la-Cruz-Chacón et al., 2019).
Potential in COVID-19 Treatment
An in-silico study explored this compound analogues against SARS-CoV-2. The designed this compound derivatives showed increased binding affinity with COVID-19 targets compared to hydroxychloroquine, suggesting a potential role in treating COVID-19 (Waidha et al., 2021).
Eigenschaften
CAS-Nummer |
82504-00-5 |
|---|---|
Molekularformel |
C15H11N5 |
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
4-(9H-pyrido[3,4-b]indol-1-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H11N5/c16-15-18-8-6-12(20-15)14-13-10(5-7-17-14)9-3-1-2-4-11(9)19-13/h1-8,19H,(H2,16,18,20) |
InChI-Schlüssel |
IUDMZJRPDRCJEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=NC(=NC=C4)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=NC(=NC=C4)N |
Synonyme |
annomontine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



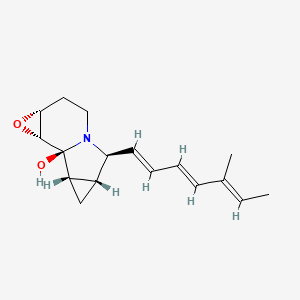
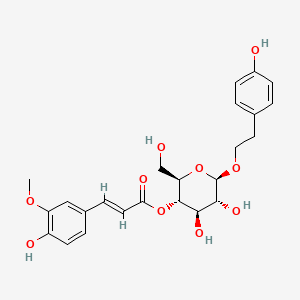
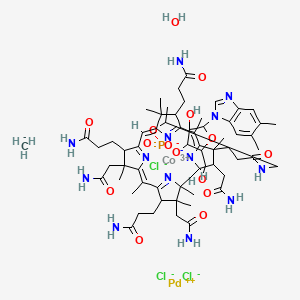
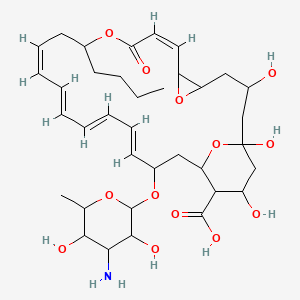
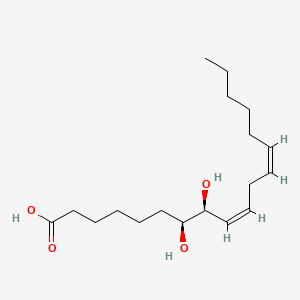
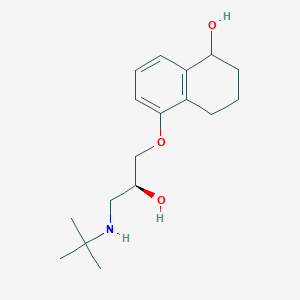

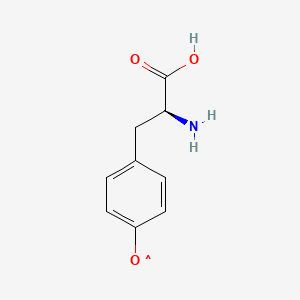
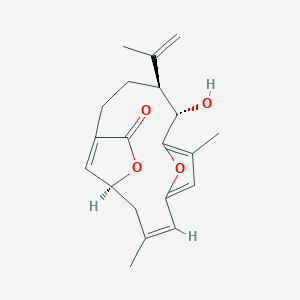
![2,3-dimethoxy-5-methyl-6-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1230934.png)
